
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide, also known as DPPY, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biochemical and physiological effects.
科学的研究の応用
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been studied extensively for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been investigated for its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
作用機序
The mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is not fully understood. However, studies have shown that it may exert its biological effects by modulating various signaling pathways in cells. For example, N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. It has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in lab experiments is its high yield and purity. Additionally, it has been shown to exhibit low toxicity and high stability under various conditions. However, one limitation of using N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for the study of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its interactions with various signaling pathways in cells. Furthermore, the development of new synthetic methods for N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide and its derivatives could lead to the discovery of new compounds with improved biological activity and lower cost.
合成法
The synthesis of N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-methylpyrrole-2-carboxamide in the presence of a base to obtain N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide in high yield and purity.
特性
IUPAC Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-12-16(18-17(22)15-10-7-11-20(15)3)13(2)21(19-12)14-8-5-4-6-9-14/h4-11H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXHDHVWXEOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)NC(=O)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)
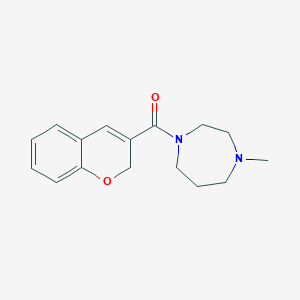

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)

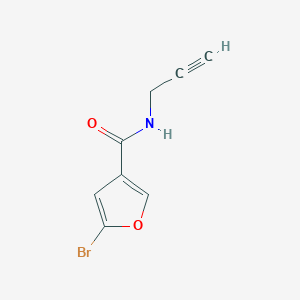
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)
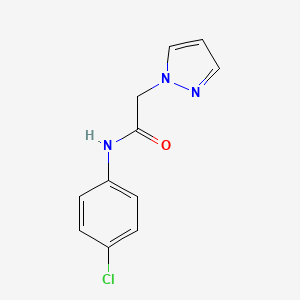
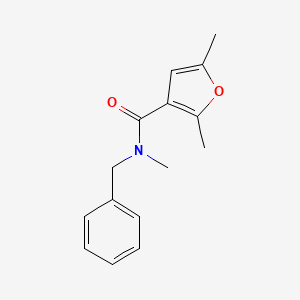
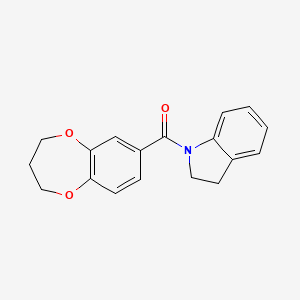
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-4-methylbenzamide](/img/structure/B7475378.png)